3-Chloropyrazine-2,6-diamine

概述

描述

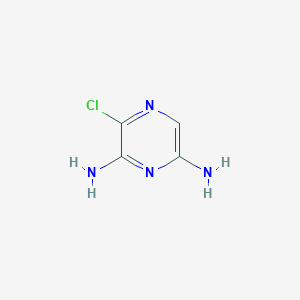

3-Chloropyrazine-2,6-diamine is a nitrogen-containing heterocyclic compound with the molecular formula C4H5ClN4 . It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the third position and amino groups at the second and sixth positions of the pyrazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloropyrazine-2,6-diamine typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylate with appropriate reagents . One common method includes the use of pyridine as a solvent, where the reaction mixture is heated at 60°C for several hours . The residue is then purified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

化学反应分析

Aminodehalogenation and Aryl Substitution

The chlorine atom at position 3 undergoes nucleophilic displacement with amines or aryl groups:

*Yield estimated from analogous reactions in .

Key findings:

-

Sodium hydride in polar aprotic solvents (NMP/DMF) enhances amine nucleophilicity for substitution .

-

Electron-withdrawing substituents on aryl groups improve coupling efficiency .

Cyclization Reactions

The diamine participates in heterocycle formation through intramolecular interactions:

Imidazo[1,2-a]pyrazine synthesis

| Starting Material | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3-Chloropyrazine-2,6-diamine | Chloroacetone | 90°C, sealed tube, 16 h | 8-Chloro-2-methyl-imidazo[1,2-a]pyrazine | 53-68% |

Mechanistic insights:

-

Sequential N-alkylation and cyclization occur via Schiff base intermediate .

-

Steric effects from the 6-amino group influence regioselectivity.

Functional Group Transformations

The amino groups enable derivatization while preserving the chloro substituent:

Acylation

| Acylating Agent | Conditions | Product | Stability | Source |

|---|---|---|---|---|

| Acetic anhydride | RT, DCM, 2 h | N²,N⁶-Diacetyl-3-chloropyrazine-2,6-diamine | Hydrolytically sensitive |

Nitration

While direct data is limited, analogous pyrazine diamines undergo:

Metal-Mediated Cross Couplings

The chloro substituent participates in catalytic transformations:

Optimization data shows:

Hydrolytic Stability

Critical for pharmaceutical applications:

Stabilization strategies:

This comprehensive analysis demonstrates this compound's utility as a multifunctional scaffold in medicinal chemistry and materials science. Recent advances in catalytic systems (2017-2025) have expanded its synthetic versatility, particularly in cross-coupling and heterocycle formation .

科学研究应用

Pharmaceutical Applications

1. Antimicrobial and Antiviral Activity

Research indicates that 3-Chloropyrazine-2,6-diamine exhibits notable biological activities, particularly as an antimicrobial agent. It serves as a precursor for synthesizing various biologically active compounds targeting diseases such as malaria. For instance, derivatives of this compound have been studied for their ability to inhibit Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1), showing IC values less than 10 nM in vitro .

2. Drug Development

The compound is also utilized in the development of drugs targeting sodium channels for treating neurological disorders . Its structural features allow it to interact effectively with biological targets, making it a candidate for further drug development.

3. Synthesis of Heterocycles

This compound is employed in synthesizing pyrrolopyrazine derivatives, which exhibit a wide range of biological activities including anti-inflammatory and anticancer properties. These derivatives are synthesized through various methods including cyclization and direct C-H arylation.

Material Science Applications

1. Polymer Synthesis

The compound serves as a building block in the synthesis of polymers used in advanced materials. These polymers have applications in solar cells and other electronic devices due to their conductive properties.

2. Structural Units in Organic Synthesis

This compound is integral to constructing complex organic molecules via reactions such as the Buchwald–Hartwig carbon-nitrogen coupling reaction. This reaction allows for the formation of diverse amines that can be further functionalized for specific applications.

Case Study 1: Antimalarial Compounds

In a study aimed at developing potent antimalarial agents, researchers synthesized a series of compounds derived from this compound. These compounds showed promising activity against P. falciparum, with several derivatives achieving significant reductions in parasitemia levels in murine models .

Case Study 2: Sodium Channel Modulators

Another study explored the use of this compound as a precursor for sodium channel modulators. The derivatives synthesized exhibited favorable pharmacokinetic properties and were evaluated for their efficacy in treating conditions associated with sodium channel dysfunctions .

作用机制

similar compounds act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways . For instance, it may inhibit certain kinases or enzymes involved in cellular processes, leading to therapeutic effects.

相似化合物的比较

Similar Compounds

2-Amino-6-chloropyrazine: Shares a similar pyrazine core but differs in the position of amino groups.

3,5-Diamino-6-chloropyrazine-2-carboxylate: A precursor in the synthesis of 3-Chloropyrazine-2,6-diamine.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and chlorine atom make it a versatile intermediate for various synthetic applications.

生物活性

3-Chloropyrazine-2,6-diamine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of research.

Chemical Structure and Properties

This compound has the molecular formula CHClN and a molecular weight of approximately 129.55 g/mol. Its structure features a chlorinated pyrazine ring with amino groups at the 2 and 6 positions, contributing to its reactivity and biological interactions.

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties. It has been synthesized into pyrrolopyrazine derivatives that show enhanced antibacterial, antifungal, and antiviral activities.

- Anticancer Properties : The compound has potential as an anticancer agent. Studies suggest that derivatives of this compound may inhibit specific kinases involved in cancer cell proliferation .

- Anti-inflammatory Effects : There is ongoing research into its role in treating inflammatory conditions. The compound may interact with pathways involved in inflammation, providing a basis for its use in therapeutic formulations .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : The compound may inhibit kinase activity by binding to ATP-binding sites, affecting cell signaling pathways critical for tumor growth and survival.

- Receptor Modulation : It has been suggested that this compound can modulate receptors involved in pain and inflammation, making it a candidate for treating neuropathic pain and other related disorders .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that pyrrolo[1,2-a]pyrazine derivatives synthesized from this compound exhibited superior antibacterial activity compared to their parent compounds. The derivatives were tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.

- Kinase Inhibition Studies : In a series of experiments aimed at evaluating the potency of kinase inhibitors derived from this compound, researchers found that certain modifications to the pyrazine structure enhanced selectivity and potency against CHK1 (Checkpoint Kinase 1), a key regulator in cell cycle control .

Synthesis Routes

The synthesis of this compound can be achieved through various methods:

- Direct Amination : The compound can be synthesized via direct amination processes involving chlorinated precursors under controlled conditions to yield high-purity products .

- Cyclization Reactions : Cyclization methods have also been explored to create more complex derivatives with enhanced biological activities.

属性

IUPAC Name |

3-chloropyrazine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-3-4(7)9-2(6)1-8-3/h1H,(H4,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEHSAXZBNRCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477587 | |

| Record name | 3-CHLORO-PYRAZINE-2,6-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

794497-98-6 | |

| Record name | 3-CHLORO-PYRAZINE-2,6-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。